![molecular formula C27H26N6O3S2 B2738221 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide CAS No. 389072-08-6](/img/structure/B2738221.png)
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C27H26N6O3S2 and its molecular weight is 546.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Synthesis and Spectroscopic Studies
The compound belongs to a class of chemicals with complex heterocyclic structures. Research by Patel et al. (2015) delves into the synthesis of novel heterocyclic compounds featuring benzothiazolyl groups, akin to the structural characteristics of the compound . These compounds were synthesized through reactions involving amino-triazole derivatives and characterized using techniques like NMR, FT-IR, and LC-MS, highlighting the intricate process of building such molecules and analyzing their structural nuances (Patel, H. S., Patel, & Shah, 2015).
Antimicrobial Activities
Compounds featuring benzothiazole derivatives have been studied for their potential antimicrobial activities. One such study by Başoğlu et al. (2013) reports on the synthesis of azole derivatives starting from furan-2-carbohydrazide, which were then evaluated for antimicrobial properties. This research suggests the potential of furan and benzothiazole derivatives in combating microbial infections, which could extend to the compound given its structural similarities (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
Potential Applications in Scientific Research
Corrosion Inhibition
The benzothiazole derivatives have been studied for their applications beyond biological activities, such as in the field of corrosion science. Hu et al. (2016) synthesized benzothiazole derivatives to study their effectiveness as corrosion inhibitors for carbon steel in acidic environments. The study found these derivatives to offer significant protection, suggesting potential industrial applications for similar compounds in protecting metals against corrosion (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
Anticancer Research
The structural framework of benzothiazole-2-carboxamide derivatives, akin to the query compound, has been explored for potential anticancer applications. A study by Zhang et al. (2017) involved the design, synthesis, and evaluation of such derivatives as epidermal growth factor receptor (EGFR) inhibitors, demonstrating moderate to excellent potency against certain cancer cell lines. This research underscores the potential of compounds with similar structural features in developing anticancer strategies (Zhang, Deng, Zhang, Meng, Wu, Li, Zhao, & Hu, 2017).
Antiplasmodial Activity
Research into the antimalarial potential of related compounds has also been conducted. Hermann et al. (2021) synthesized and tested derivatives for activity against Plasmodium falciparum, revealing some compounds with promising antimalarial activities. This indicates the compound's potential framework could be explored for antimalarial drug development (Hermann, Hochegger, Dolensky, Seebacher, Saf, Kaiser, Mäser, & Weis, 2021).
Eigenschaften
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O3S2/c1-3-17-9-7-10-18(4-2)24(17)33-22(15-28-25(35)20-12-8-14-36-20)31-32-27(33)37-16-23(34)30-26-29-19-11-5-6-13-21(19)38-26/h5-14H,3-4,15-16H2,1-2H3,(H,28,35)(H,29,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMBVALEBNGKHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2738139.png)
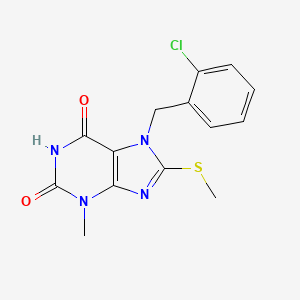
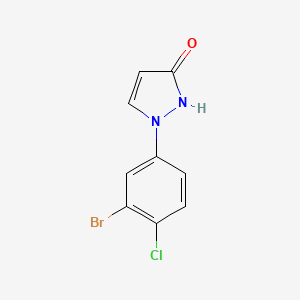
![5-methyl-N-(4-sulfamoylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2738145.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2738148.png)

![2-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2738151.png)
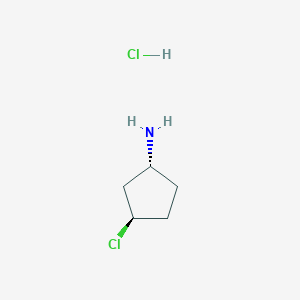
![2-{[3-(2,3-dihydro-1H-indol-1-yl)propyl]amino}pyridine-3-carbonitrile](/img/structure/B2738153.png)
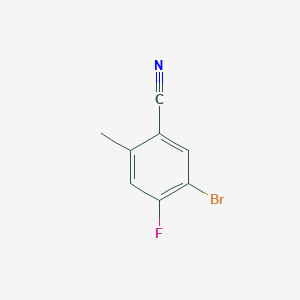
![1-[(3S,4R)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid](/img/structure/B2738155.png)
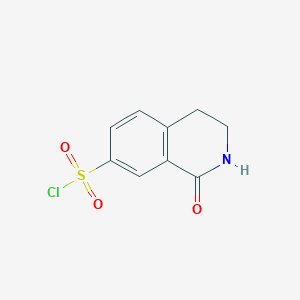
![4-ethoxy-N-(4-{[4-(4-ethoxybenzamido)phenyl]methyl}phenyl)benzamide](/img/structure/B2738157.png)
![4-{[3-(ethanesulfonyl)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2738159.png)
